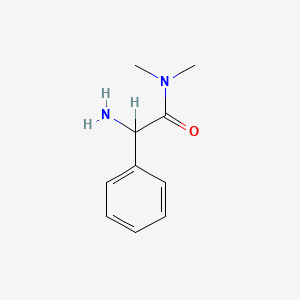![molecular formula C24H17NO6 B2371788 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide CAS No. 886181-08-4](/img/structure/B2371788.png)
N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C23H14FNO5 . It is related to a series of compounds known as 1-benzo [1,3]dioxol-5-yl-indoles . These compounds have been designed based on literature reports of the activity of indoles against various cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves a Pd-catalyzed C-N cross-coupling . The structure–activity relationship study culminated in the identification of several active analogs . Further optimization may afford more active analogs .
Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using Density Functional Theory (DFT) with Becke’s non-local three parameter exchange and Lee-Yang-correlation Parr’s functional (B3LYP) and 6–311 G++ (d,p) basis set .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include a Pd-catalyzed C-N cross-coupling . These compounds may serve as a template for further optimization .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem .
Scientific Research Applications
Cascade Reactions and Synthesis of Benzofuran Derivatives
Research by Gabriele et al. (2007) introduced a novel synthesis method for 2-benzofuran-2-ylacetamides, demonstrating the utility of sequential palladium-catalyzed reactions. This process highlights the chemical versatility of benzofuran derivatives and their potential for further chemical modifications and applications in synthesizing complex organic molecules (Gabriele et al., 2007).
Redox-Neutral Cascade Annulation
Pan et al. (2018) developed a Rh(III)-catalyzed cascade annulation process for N-phenoxyacetamides with propiolates, leading to benzofuran-2(3H)-ones. This method offers regio- and stereoselective access to complex molecules, showcasing the potential of benzofuran derivatives in constructing pharmacologically relevant structures with high precision (Pan et al., 2018).
Synthesis of Complex Indenols with Benzofuran Units
Mei et al. (2019) explored the rhodium-catalyzed synthesis of indenols incorporating benzofuran units, demonstrating the compound's capacity for creating novel structures with potential biological activity. This research underscores the adaptability of benzofuran derivatives for synthesizing compounds that may find applications in drug development and materials science (Mei et al., 2019).
Biological Evaluation of Benzothiazole and Benzofuran Hybrids
Alborz et al. (2018) synthesized and evaluated novel benzothiazole-benzofuran hybrid compounds for their antimicrobial and antimalarial activities. This study illustrates the potential of benzofuran derivatives in medicinal chemistry, particularly in developing new therapeutic agents (Alborz et al., 2018).
Chemoselective Synthesis of Benzofuran Frameworks
Yi et al. (2018) reported a solvent-controlled, chemoselective synthesis of benzofuran and chalcone frameworks, highlighting the strategic use of directing groups and solvent effects to steer the chemical transformations of N-phenoxyacetamides. This research offers insights into the design of new synthetic routes for constructing benzofuran derivatives for various applications (Yi et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6/c26-21(13-28-16-6-2-1-3-7-16)25-22-17-8-4-5-9-18(17)31-24(22)23(27)15-10-11-19-20(12-15)30-14-29-19/h1-12H,13-14H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQHMTADEVEMCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)COC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2371706.png)
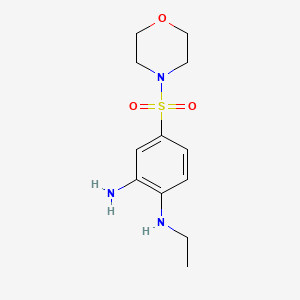
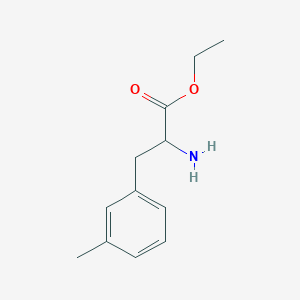

![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2371718.png)
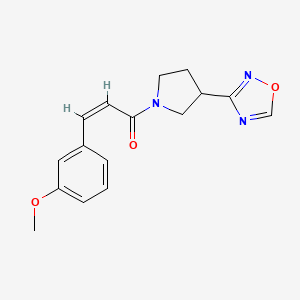
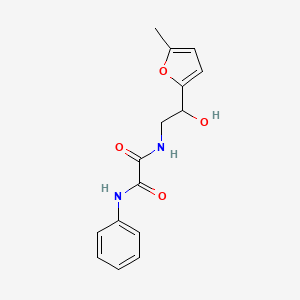
![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide](/img/structure/B2371725.png)
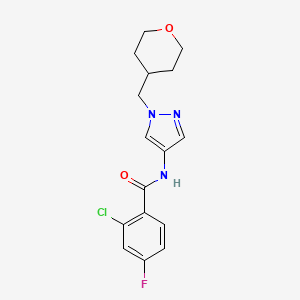
![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)
